molecular formula C8H15N5O4S B12908103 2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide CAS No. 918445-47-3

2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide

Katalognummer: B12908103
CAS-Nummer: 918445-47-3
Molekulargewicht: 277.30 g/mol
InChI-Schlüssel: SKGDFYLUVPPSDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, methoxy groups, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions include a reaction temperature of 150°C and a reaction time of 10 hours .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route to maximize yield and minimize waste. The use of environmentally friendly reagents and catalysts, such as dimethyl carbonate, is preferred to reduce the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wirkmechanismus

The mechanism of action of 2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

918445-47-3

Molekularformel

C8H15N5O4S

Molekulargewicht

277.30 g/mol

IUPAC-Name

2-[(5-amino-4,6-dimethoxypyrimidin-2-yl)amino]ethanesulfonamide

InChI

InChI=1S/C8H15N5O4S/c1-16-6-5(9)7(17-2)13-8(12-6)11-3-4-18(10,14)15/h3-4,9H2,1-2H3,(H2,10,14,15)(H,11,12,13)

InChI-Schlüssel

SKGDFYLUVPPSDT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=NC(=N1)NCCS(=O)(=O)N)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.